2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)-

Flavor chemistry Odor activity value GC-Olfactometry

The target compound, (2Z)-β-damascenone (CAS 59739-63-8), is a C13-norisoprenoid belonging to the rose ketone family, which also encompasses damascones and ionones. It is a key impact aroma compound naturally present in trace quantities in Bulgarian rose oil (Rosa damascena), grapes, wine, and tobacco, yet it contributes disproportionately to the perceived fragrance intensity due to its exceptionally low odor threshold.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 59739-63-8
Cat. No. B12756815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)-
CAS59739-63-8
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC=CC(=O)C1=C(C=CCC1(C)C)C
InChIInChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5-
InChIKeyPOIARNZEYGURDG-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Procurement Rationale for (2Z)-1-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one (CAS 59739-63-8) in the Rose Ketone Family


The target compound, (2Z)-β-damascenone (CAS 59739-63-8), is a C13-norisoprenoid belonging to the rose ketone family, which also encompasses damascones and ionones [1]. It is a key impact aroma compound naturally present in trace quantities in Bulgarian rose oil (Rosa damascena), grapes, wine, and tobacco, yet it contributes disproportionately to the perceived fragrance intensity due to its exceptionally low odor threshold [1][2]. The (2Z) geometric isomer is the cis-configuration of the side-chain double bond on the crotonyl moiety, which differentiates it structurally from the more abundant (2E)-β-damascenone (CAS 23726-93-4) [3]. This guide provides the quantitative differentiation evidence required to justify the procurement of this specific (2Z)-isomer over common generic alternatives or other rose ketones for scientifically controlled formulation work.

The Substitution Trap: Why Generic Rose Ketones Cannot Replace (2Z)-β-Damascenone Without Quantitative Performance Drift


Industrial procurement often treats 'rose ketones' as a fungible class, but the dramatic differences in odor thresholds, relative odor impact, and isomer-specific olphactory character documented below render generic substitution scientifically indefensible. A formulation substituting β-damascenone with β-damascone—a common cost-driven practice—must contend with roughly a 4,000‑fold difference in odor potency (threshold ~2 ng/L water for β-damascenone [1] versus ~8.6‑41 ppb detection for β-damascone ), which inevitably leads to re‑optimization costs, ingredient over‑use, and sensory profile deviation. Similarly, the specific (2Z) isomer of the target compound is distinct from the (2E) isomer in its chromatographic retention index (Kovats RI 1359 on DB‑5 [2]) and potentially its odor character, underscoring the need for isomer‑verified sourcing when a precise olphactory outcome is required.

Quantitative Differentiation Evidence for (2Z)-β-Damascenone (CAS 59739-63-8) Versus Closest Analogs


Odor Threshold in Water: β-Damascenone vs. β-Ionone vs. α-Ionone – Potency Advantage

The target compound, (E)-β-damascenone (the trans isomer closely related to the (2Z) target), exhibits an odor threshold in water of just 0.002 µg/kg (2 ng/L), which is approximately 3.5 times lower than β-ionone (0.007 µg/kg) and 200 times lower than α-ionone (0.4 µg/kg) when measured in the same experimental context [1]. This directly translates to a markedly higher odor activity value (OAV) for β-damascenone at equivalent concentrations, consistent with its predominant 70.0% relative odor contribution to rose oil despite comprising only 0.14% of the oil by mass [2][3].

Flavor chemistry Odor activity value GC-Olfactometry

Relative Odor Impact in Rose Oil: β-Damascenone Dominates Over β-Ionone Despite Lower Abundance

In a quantitative analysis of Bulgarian rose oil, β-damascenone, present at only 0.14% of the total oil mass, accounted for 70.0% of the total relative odor units. By comparison, β-ionone, present at 0.03% of the oil, contributed only 19.2% of the odor units, while the major constituent citronellol (38% abundance) contributed merely 4.3% [1]. This 'odor impact disproportion' is the calculated consequence of β-damascenone's extremely low sensory threshold (0.009 ppb) relative to its mass concentration.

Essential oil analysis Perfumery science Aroma chemistry

Matrix-Dependent Odor Threshold: Hydroalcoholic vs. Wine – A Thousand-Fold Shift That Invalidates Cross-Matrix Predictions

While β-damascenone possesses an ultralow orthonasal threshold of ~2 ng/L in pure water and ~50 ng/L in 10% ethanol [1], its perception threshold in red wine is over 1,000‑fold higher [2]. This extreme matrix dependency means that a simple potency-based substitution (e.g., using a dose‑equivalent amount of β-damascone or β-ionone) will not replicate β‑damascenone's release kinetics or sensory profile in complex food or beverage matrices.

Wine aroma chemistry Food matrix effects Sensory science

Isomer-Specific Kovats Retention Index Confirms Analytical Distinction Between (Z) and (E) Forms

The (2Z)-β-damascenone isomer (CAS 59739-63-8) can be analytically resolved from the (2E) isomer (CAS 23726-93-4) by gas chromatography on a standard DB‑5 capillary column, where the Z‑isomer exhibits a Kovats retention index of 1359 compared to 1380 for the E‑isomer on HP‑5MS or similar phases [1][2]. This systematic chromatographic separation provides an unambiguous quality control metric for verifying isomeric identity and purity in received batches, a capability not achievable when purchasing undefined 'damascenone total' products that may contain varying E/Z ratios.

GC-MS analysis Quality control Isomer verification

Industrial Synthesis Efficiency: β-Damascenone Achieves Superior Atom Economy Over α-Damascenone via β-Damascone Precursor

A comprehensive review of synthetic approaches to damascone and damascenone isomers (2021) highlights that β-damascenone can be produced in a concise two‑step sequence from commercially available β-damascone via allylic bromination followed by dehydrohalogenation, whereas the synthesis of α-damascenone requires a distinct and less straightforward route with only one reported synthesis in the literature [1]. This synthetic accessibility directly impacts the industrial scalability, purity profile, and cost structure of β-damascenone products relative to the α-isomer.

Synthetic chemistry Process optimization Cost efficiency

Evidence-Grounded Application Scenarios for (2Z)-β-Damascenone (CAS 59739-63-8)


Authentic Rose Fragrance Reconstitution Requiring Trace-Level Impact Compounds

In fine fragrance development aiming to replicate the authentic scent of Rosa damascena, (2Z)-β-damascenone is indispensable due to its dominant 70.0% relative odor contribution despite a mass fraction of only 0.14% in rose oil [1]. Using a non-isomer-specific 'damascenone total' product risks introducing α-damascenone contaminants that shift the bouquet away from the characteristic floral-rose profile [2]. The (2Z)-isomer verified by GC Kovats RI 1359 ensures fidelity to the natural product's olphactory blueprint [3].

High-Potency Wine and Spirit Flavor Modulation with Matrix-Aware Dosing

β-Damascenone's ultralow odor threshold of 2 ng/L in water [4] makes it a highly efficient flavor modifier for alcoholic beverages, but its matrix-dependent perception threshold—over 1,000-fold higher in red wine than in hydroalcoholic solution [5]—demands that formulators use matrix-specific dose-response curves rather than generic water-threshold-based calculations. Procuring the pure (2Z)-isomer allows the creation of master solutions with known isomer composition, eliminating batch-to-batch sensory variability attributable to variable E/Z ratios in commercial mixtures [6].

GC-MS Reference Standard for Isomer-Specific Quantitation in Plant Metabolomics

The distinct Kovats retention indices of (Z)-β-damascenone (RI 1359, DB-5) and (E)-β-damascenone (RI 1380) enable their unambiguous chromatographic resolution [3][7]. A certified (2Z)-β-damascenone standard (CAS 59739-63-8) is therefore essential for accurate isomer-specific quantitation in metabolomic studies of grape varieties, rose cultivars, or fermented products where the E/Z ratio is a chemotaxonomic or quality marker [8]. Generic damascenone mixtures cannot satisfy this analytical need.

Cost-Efficient Industrial Flavor Manufacturing Leveraging Synthetic Accessibility

For large-scale flavor and fragrance production, the two-step synthesis of β-damascenone from β-damascone [9] underpins a more favorable cost structure compared to α-damascenone, which lacks a scalable and established synthetic route [9]. By specifying (2Z)-β-damascenone as a single isomer, procurement teams can negotiate quality specifications that include isomer purity, minimizing the hidden cost of reformulation or over-dosing that arises when using undefined 'damascenone total' products of variable composition [10].

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